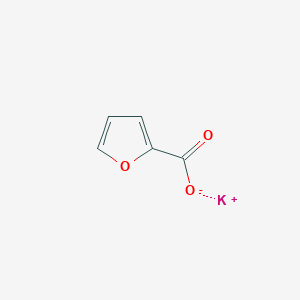
Potassium furan-2-carboxylate
Cat. No. B8814412
M. Wt: 150.17 g/mol
InChI Key: LWYJTCLDMYROHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04723016
Procedure details


The procedure of Example 1 was followed using methyl 2-furoate (2.52 g, 20 mmol), potassium trimethylsilanolate (2.56 g, 20 mmol), dry tetrahydrofuran (50 mL), and a 5 h reaction time. Potassium 2-furoate (2.72 g, 90% yield) was isolated as a light brown solid: 1H NMR (D2O, DSS) δ 6.55 (m, Ar--H, 1H), 7.0 (m, Ar--H, 1H) and 7.6 ppm (m, Ar--H, 1H). Anal. Calcd. for C5H3KO3 : C, 39.99; H, 2.01; K, 26.04. Found: C, 37.22, 37.41, 40.26; H, 2.33, 2.19, 2.34; K, 26.22.

Name
potassium trimethylsilanolate
Quantity
2.56 g
Type
reactant
Reaction Step Two


Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8]C)=[O:7].C[Si](C)(C)[O-].[K+:15]>O1CCCC1>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O-:8])=[O:7].[K+:15] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.52 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)C(=O)OC
|
Step Two
|
Name
|
potassium trimethylsilanolate
|
|
Quantity
|
2.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a 5 h reaction time
|
|
Duration
|
5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC=C1)C(=O)[O-].[K+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.72 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
